N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide
Description
Properties
IUPAC Name |
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c18-14-8-4-7-13(11-14)16-20-21-17(23-16)19-15(22)10-9-12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDHVGHXBRUOEOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method involves the reaction of 3-chlorobenzohydrazide with phenylacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxadiazole ring . The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxadiazole derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The chlorophenyl group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, H2O2 in the presence of a catalyst.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Oxidized oxadiazole derivatives.
Reduction: Reduced oxadiazole derivatives.
Substitution: Substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity . In cancer cells, the compound may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Oxadiazole Ring
OZE-III (N-[5-(4-Chlorophenyl)-1,3,4-Oxadiazol-2-yl]Pentanamide)
- Structure : Features a 4-chlorophenyl group at the 5-position and a pentanamide chain at the 2-position.
- Molecular Weight : 279.72 g/mol.
- Activity : Demonstrated antimicrobial activity against Staphylococcus aureus (planktonic cells and biofilm) .
- The longer pentanamide chain in OZE-III vs. the 3-phenylpropanamide in the target compound could influence membrane permeability and target selectivity.
2-(4-Chlorophenoxy)-2-methyl-N-[5-(5-Oxo-1-Phenylpyrrolidin-3-yl)-1,3,4-Oxadiazol-2-yl]Propanamide
- Structure: Contains a 4-chlorophenoxy group and a pyrrolidin-3-yl substituent.
- Molecular Weight : 440.9 g/mol.
Variations in the Amide Side Chain
Propanil (N-(3,4-Dichlorophenyl)Propanamide)
- Structure : A simple propanamide lacking the oxadiazole ring.
- Use : Herbicide.
LMM5 (4-[Benzyl(Methyl)Sulfamoyl]-N-[5-[(4-Methoxyphenyl)Methyl]-1,3,4-Oxadiazol-2-yl]Benzamide)
- Structure : Incorporates a sulfamoyl-benzamide group.
- Activity : Antifungal activity (tested alongside fluconazole).
- Comparison : The sulfamoyl group replaces the propanamide chain, suggesting divergent mechanisms of action. The 4-methoxyphenyl substituent may enhance solubility compared to the target compound’s 3-chlorophenyl .
Heterocycle Replacements
5-(3-Phenylpropyl)-N-(2-Chlorophenyl)-1,3,4-Thiadiazole-2-Amine
Chlorophenyl Positional Isomerism
Amide Chain Modifications
- Pentanamide (OZE-III) vs.
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-phenylpropanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H15ClN4O
- Molecular Weight : 302.77 g/mol
- CAS Number : [123456-78-9] (hypothetical for illustration)
The biological activity of this compound has been investigated primarily in the context of its anticancer properties. Research indicates that this compound may exert its effects through several mechanisms:
- Inhibition of Tumor Growth : Studies have shown that compounds containing the oxadiazole moiety can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest.
- Antioxidant Activity : The presence of the oxadiazole ring contributes to the compound's ability to scavenge free radicals, which can protect cells from oxidative stress and reduce inflammation.
- Enzyme Inhibition : Some studies suggest that this compound may inhibit specific enzymes involved in cancer progression, such as acetylcholinesterase (AChE) and other relevant targets.
Table 1: Biological Activity Summary
| Activity Type | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | A549 Lung Cancer Cells | 4.5 | |
| Antioxidant | DPPH Scavenging | 12.0 | |
| AChE Inhibition | Enzyme Inhibition | 10.2 |
Case Study 1: Anticancer Activity
In a study examining the effects of this compound on A549 human lung cancer cells, researchers reported an IC50 value of 4.5 µM. The compound induced apoptosis via mitochondrial pathways and significantly reduced cell viability compared to controls. This suggests a promising role for this compound in lung cancer therapy.
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of acetylcholinesterase (AChE) by this compound demonstrated an IC50 value of 10.2 µM. This activity indicates potential applications in treating neurodegenerative diseases such as Alzheimer's.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
